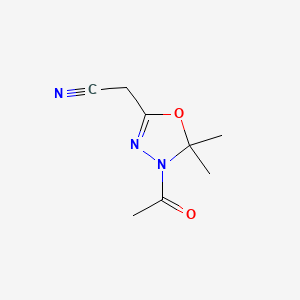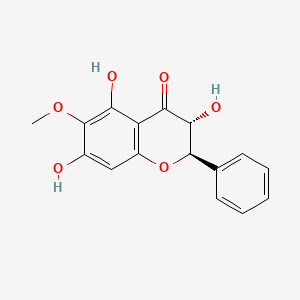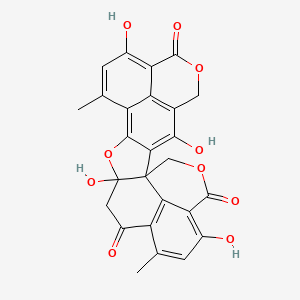
5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a novel synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . This compound is also used in the research of inflammatory disorders and autoimmune diseases .
Synthesis Analysis
The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves the use of a phosphoramidite . It is a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit .Molecular Structure Analysis
The molecular formula of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is C40H39N5O8 . The molecular weight is 717.8 g/mol .Chemical Reactions Analysis
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a nucleoside analogue that inhibits the activity of DNA gyrase and topoisomerase IV . These enzymes maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine include a molecular weight of 717.8 g/mol, XLogP3 of 5.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 11, and rotatable bond count of 14 .Wissenschaftliche Forschungsanwendungen
Inflammatory Disorders Research
This compound is used in the research of inflammatory disorders . It selectively engages receptors and signaling pathways, demonstrating anti-inflammatory prowess . This makes it a valuable tool in studying the mechanisms of inflammation and potential treatments.
Autoimmune Diseases Research
“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is also used in the research of autoimmune diseases . Its ability to selectively engage receptors and signaling pathways could provide insights into how autoimmune diseases develop and how they could be treated .
Antiviral Research
This compound is a novel synthetic nucleoside with antiviral activities . It can be used to study the mechanisms of viral infections and potential antiviral treatments .
Anticancer Research
“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” also has anticancer activities . It can be used in cancer research to understand the mechanisms of cancer development and potential anticancer treatments .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to synthesize oligonucleotides of any sequence , which can be useful in studying protein structure and function .
Nucleoside Analog Research
As a nucleoside analogue, this compound can be used to study the structure and function of nucleosides . This can provide valuable insights into DNA and RNA structure and function, as well as potential treatments for diseases related to nucleoside dysfunction .
Wirkmechanismus
Target of Action
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence
Mode of Action
It is known that this compound is used in the synthesis of modified oligonucleotides , which can be used in various applications including RNA interference and antisense therapy .
Biochemical Pathways
coli RNase H, either at a hairpin loop or at a stem region .
Result of Action
It is known that this compound has antiviral and anticancer activities .
Zukünftige Richtungen
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a promising molecular implement utilized in the synthesis of modified oligonucleotides that can be used in various applications including RNA interference and antisense therapy for treating multifarious diseases like viral infections, genetic disorders, and cancer .
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJIISZNTSASNR-QWGRGFTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)
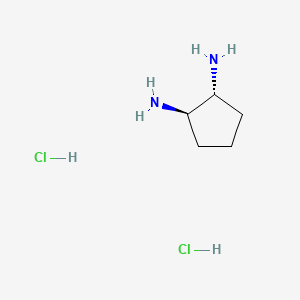
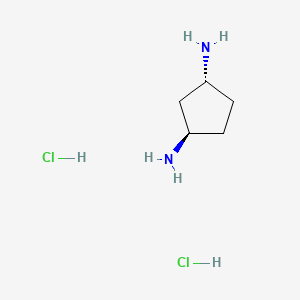
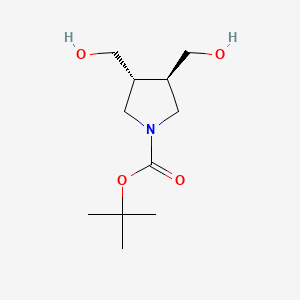


![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)

